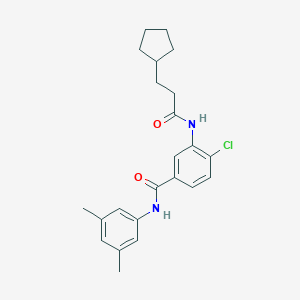![molecular formula C16H13Br2NO4 B309417 Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate](/img/structure/B309417.png)
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate, commonly known as DBB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB is a synthetic compound that belongs to the family of benzoylureas and has a molecular formula of C16H12Br2N2O4.
Mecanismo De Acción
The mechanism of action of DBB is not fully understood, but it is believed to act by inhibiting various biochemical pathways in the target organism. In insects, DBB is thought to interfere with the synthesis of chitin, a key component of the insect exoskeleton, leading to the death of the insect. In cancer cells, DBB has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of the cancer cells.
Biochemical and Physiological Effects:
DBB has been shown to have a range of biochemical and physiological effects depending on the target organism. In insects, DBB has been shown to cause developmental abnormalities, reduce feeding and growth rates, and ultimately lead to death. In cancer cells, DBB has been shown to induce apoptosis, inhibit cell proliferation, and reduce tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DBB has several advantages as a research tool, including its ease of synthesis, low cost, and broad range of potential applications. However, DBB also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on DBB, including:
1. Investigating the potential of DBB as a pesticide for use in agriculture.
2. Further exploring the anti-cancer properties of DBB and its potential as a therapeutic agent.
3. Developing new materials using DBB as a building block.
4. Studying the mechanism of action of DBB to better understand its biochemical and physiological effects.
5. Investigating the potential of DBB as a tool for studying various biochemical pathways in different organisms.
In conclusion, DBB is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. DBB has been shown to have insecticidal properties, anti-cancer properties, and has been used as a building block for the synthesis of various functional materials. While DBB has several advantages as a research tool, further research is needed to fully understand its mechanism of action and potential applications.
Métodos De Síntesis
DBB is synthesized by the reaction of ethyl 2-hydroxy-5-nitrobenzoate with 2,5-dibromobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an intermediate that is subsequently reduced to yield DBB.
Aplicaciones Científicas De Investigación
DBB has been extensively studied for its potential applications in various fields such as agriculture, medicine, and materials science. In agriculture, DBB has been shown to have insecticidal properties and can be used as a pesticide to control various insect pests. In medicine, DBB has been investigated for its potential anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. In materials science, DBB has been used as a building block for the synthesis of various functional materials such as metal-organic frameworks.
Propiedades
Fórmula molecular |
C16H13Br2NO4 |
|---|---|
Peso molecular |
443.09 g/mol |
Nombre IUPAC |
ethyl 5-[(2,5-dibromobenzoyl)amino]-2-hydroxybenzoate |
InChI |
InChI=1S/C16H13Br2NO4/c1-2-23-16(22)12-8-10(4-6-14(12)20)19-15(21)11-7-9(17)3-5-13(11)18/h3-8,20H,2H2,1H3,(H,19,21) |
Clave InChI |
QILJZSGAMKJJNL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-3-{[(4-methoxyphenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B309334.png)
![3,4-dichloro-N-{3-[(4-methoxyanilino)carbonyl]phenyl}benzamide](/img/structure/B309338.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(2-ethoxyphenyl)benzamide](/img/structure/B309339.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-isopentylbenzamide](/img/structure/B309341.png)
![N-(2-chlorophenyl)-4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309343.png)

![N-(4-chlorophenyl)-2-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B309345.png)
![3-[(3-cyclopentylpropanoyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B309346.png)
![4-chloro-3-[(3-cyclopentylpropanoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B309348.png)
![Ethyl 4-chloro-3-[(3-cyclopentylpropanoyl)amino]benzoate](/img/structure/B309349.png)
![Propyl 2-hydroxy-5-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309352.png)
![Methyl 3-methoxy-4-[(4-methylbenzoyl)oxy]benzoate](/img/structure/B309353.png)
![Ethyl 4-chloro-3-[(4-methylbenzoyl)amino]benzoate](/img/structure/B309354.png)
![N-[2-chloro-5-(2-toluidinocarbonyl)phenyl]nicotinamide](/img/structure/B309355.png)